(4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid
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Overview
Description
(4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid is a boronic acid derivative known for its unique chemical structure and reactivity. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a chloro and a trifluoromethyl group. The molecular formula of this compound is C11H7BClF3N2O2, and it has a molecular weight of 302.45 g/mol .
Preparation Methods
The synthesis of (4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., H2O2), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, leading to enzyme inhibition . This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Similar compounds to (4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid include other boronic acid derivatives such as:
- 4-Chloro-2-(trifluoromethyl)phenylboronic acid
- 2-(Trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
These compounds share similar structural features but differ in their specific substituents and reactivity. The presence of the pyrimidine ring in this compound makes it unique and potentially more versatile in certain applications.
Properties
Molecular Formula |
C11H7BClF3N2O2 |
---|---|
Molecular Weight |
302.45 g/mol |
IUPAC Name |
[4-chloro-2-[2-(trifluoromethyl)phenyl]pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C11H7BClF3N2O2/c13-9-8(12(19)20)5-17-10(18-9)6-3-1-2-4-7(6)11(14,15)16/h1-5,19-20H |
InChI Key |
ODWSKHQXKWUXDS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1Cl)C2=CC=CC=C2C(F)(F)F)(O)O |
Origin of Product |
United States |
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